

A Technical Guide to the Nuclear Properties and Research Applications of Americium-241

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *IMP 241*

Cat. No.: *B12387458*

[Get Quote](#)

Introduction

Americium-241 (^{241}Am) is a synthetic radioisotope of the transuranic element americium. First isolated in 1945 during the Manhattan Project, it has become one of the most widely used and accessible actinide isotopes.^{[1][2]} It is primarily produced from the beta decay of Plutonium-241 (^{241}Pu), which accumulates in spent nuclear fuel.^{[3][4][5]} With a long half-life and unique decay characteristics—notably as a source of monoenergetic alpha particles and a prominent low-energy gamma ray— ^{241}Am serves as a critical component in a diverse range of research, industrial, and commercial applications. This guide provides an in-depth overview of its nuclear properties, decay data, and practical applications for researchers, scientists, and professionals in drug development.

Core Nuclear Properties

Americium-241 is characterized by a stable, long-lived nucleus that provides a consistent source of radiation for long-term applications. Its fundamental properties are summarized below.

Property	Value	Units
Half-Life	432.2 - 432.6	Years
Decay Modes	Alpha (α) decay (~100%) Spontaneous Fission (SF) (3.6×10^{-10} %)	-
Parent Nuclide	^{241}Pu (via β^- decay)	-
Daughter Nuclide	^{237}Np	-
Isotopic Mass	241.0568273	u
Specific Activity	3.43 - 3.44126.9 - 127.0	Ci/gGBq/g
Primary Emissions	Alpha particles, Gamma rays, X-rays	-

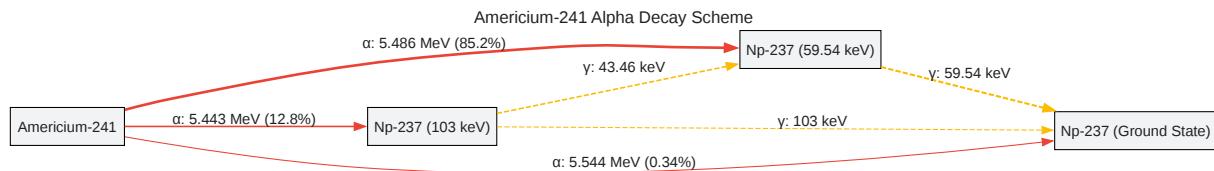
Sources:[3][5][6][7][8][9][10]

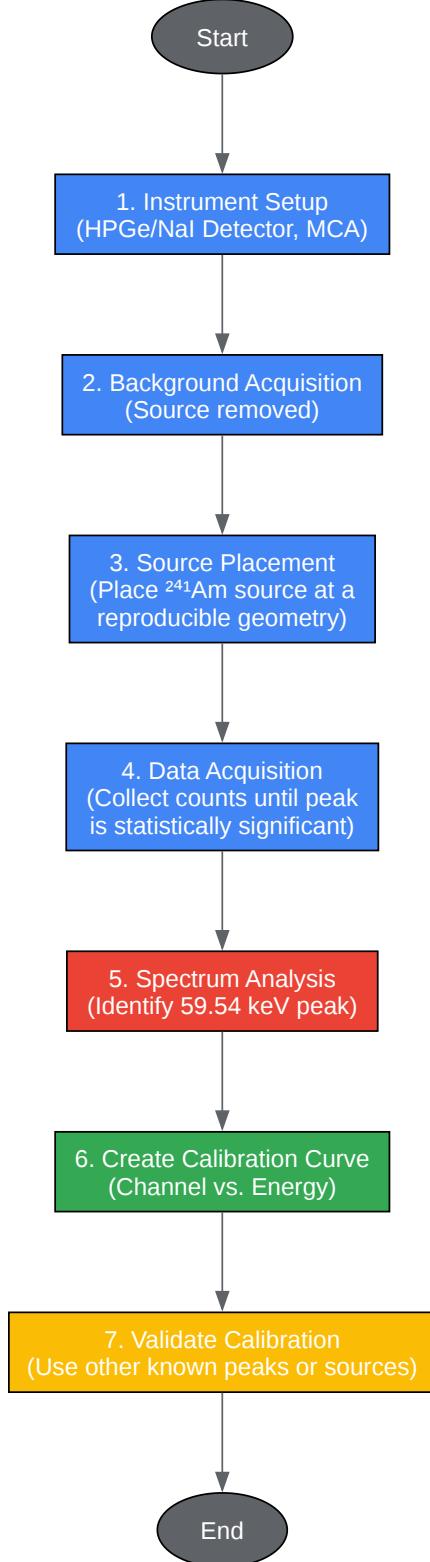
Decay Characteristics

The utility of ^{241}Am is defined by the type, energy, and intensity of the radiation it emits. It decays primarily via alpha emission to various energy states of Neptunium-237 (^{237}Np), which then de-excite by emitting gamma rays.

^{241}Am is a source of high-energy, essentially monoenergetic alpha particles.[7] This property is fundamental to its use in applications requiring a consistent source of ionization. The principal alpha decay energies and their corresponding probabilities are detailed in the table below.

Alpha Energy (MeV)	Emission Probability (%)
5.486	85.2
5.443	12.8
5.388	1.4
5.544	0.34
5.512	0.20


Sources:[3][6][11][12]


The alpha decay of ^{241}Am populates excited states of its daughter nuclide, ^{237}Np . The subsequent de-excitation results in the emission of low-energy gamma and X-rays. A single gamma-ray at 59.54 keV is particularly dominant, making ^{241}Am an invaluable resource for gamma spectroscopy.[3][13]

Photon Energy (keV)	Emission Probability (%)	Emission Type
59.54	35.9	Gamma (γ)
13.9	~15	X-ray (L)
17.8	~9	X-ray (L)
26.35	2.4	Gamma (γ)
33.20	0.126	Gamma (γ)

Sources:[3][6][11][12]

The decay process of Americium-241 involves alpha transitions to several energy levels of Neptunium-237, followed by gamma emissions as the nucleus de-excites to its ground state.

Workflow for Gamma Spectrometer Calibration using ^{241}Am [Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. doh.wa.gov [doh.wa.gov]
- 2. Radioisotopes in Consumer Products - World Nuclear Association [world-nuclear.org]
- 3. Americium-241 - Wikipedia [en.wikipedia.org]
- 4. Americium | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. radiocode.com [radiocode.com]
- 6. osti.gov [osti.gov]
- 7. lanl.gov [lanl.gov]
- 8. Americium-241 - isotopic data and properties [chemlin.org]
- 9. Nuclear Data Viewer [wise-uranium.org]
- 10. Americium-241 | Radiation Emergencies | CDC [cdc.gov]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. ezag.com [ezag.com]
- 13. Americium (Am241) Gamma Spectrum | Gamma Spectacular [gammaspectacular.com]
- To cite this document: BenchChem. [A Technical Guide to the Nuclear Properties and Research Applications of Americium-241]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12387458#what-are-the-nuclear-properties-of-americium-241-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com